molecular formula C23H19N3O4 B11293826 2-methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

2-methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11293826
M. Wt: 401.4 g/mol
InChI Key: MUWFYTXHPRYYRL-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that features a benzamide core structure with methoxy and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For example, the oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

2-methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can modulate the activity of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and oxadiazole groups in 2-methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide provides unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C23H19N3O4/c1-28-16-13-11-15(12-14-16)21-25-23(30-26-21)17-7-3-5-9-19(17)24-22(27)18-8-4-6-10-20(18)29-2/h3-14H,1-2H3,(H,24,27)

InChI Key

MUWFYTXHPRYYRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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